Cyclooctyne-O-amido-PEG4-NHS ester
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Overview
Description
Cyclooctyne-O-amido-PEG4-NHS ester is a key reagent used in the biomedical industry for the efficient conjugation of biological molecules. It enables the site-specific modification of proteins, peptides, and antibodies for various applications such as drug delivery, diagnostics, and targeted therapy. This NHS ester derivative offers high stability and reactivity, making it suitable for the synthesis of bioconjugates used in the treatment of diseases like cancer and autoimmune disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctyne-O-amido-PEG4-NHS ester is synthesized through a series of chemical reactions involving the conjugation of cyclooctyne, PEG4, and NHS ester. The process typically involves the following steps:
Activation of PEG4: PEG4 is activated by reacting it with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG4-NHS ester.
Conjugation with Cyclooctyne: The activated PEG4-NHS ester is then reacted with cyclooctyne under controlled conditions to form this compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for biomedical applications.
Chemical Reactions Analysis
Types of Reactions
Cyclooctyne-O-amido-PEG4-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The cyclooctyne moiety participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are copper-free click reactions.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Azides: React with the cyclooctyne group in SPAAC reactions.
Major Products Formed
Amide Bonds: Formed through the reaction of the NHS ester group with primary amines.
Triazoles: Formed through SPAAC reactions between the cyclooctyne group and azides.
Scientific Research Applications
Cyclooctyne-O-amido-PEG4-NHS ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Drug Delivery: Used for the site-specific modification of proteins and peptides to enhance drug delivery systems.
Diagnostics: Employed in the development of diagnostic tools for detecting diseases.
Targeted Therapy: Utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Bioconjugation: Facilitates the conjugation of biological molecules for various research purposes.
Mechanism of Action
Cyclooctyne-O-amido-PEG4-NHS ester exerts its effects through the formation of stable covalent bonds with biological molecules. The NHS ester group reacts with primary amines to form amide bonds, while the cyclooctyne group participates in SPAAC reactions with azides. These reactions enable the site-specific modification of proteins, peptides, and antibodies, allowing for precise targeting and delivery of therapeutic agents.
Comparison with Similar Compounds
Cyclooctyne-O-amido-PEG4-NHS ester is unique due to its high stability and reactivity, making it suitable for a wide range of biomedical applications. Similar compounds include:
Cyclooctyne-O-amido-PEG4-PFP ester: Another non-cleavable PEG linker used in ADC synthesis.
Cyclooctyne-O-NHS ester: A cleavable linker employed in the creation of ADCs.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C25H38N2O10 |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H38N2O10/c28-22(20-36-21-6-4-2-1-3-5-7-21)26-11-13-33-15-17-35-19-18-34-16-14-32-12-10-25(31)37-27-23(29)8-9-24(27)30/h21H,1-4,6,8-20H2,(H,26,28) |
InChI Key |
DXCWDXACHQRXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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